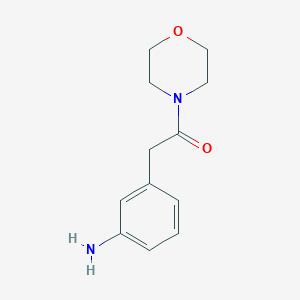

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone

説明

The compound “2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone” is likely to be an organic compound containing a morpholine ring and an aminophenyl group. Morpholine is a common motif in organic chemistry and is present in many drugs and useful compounds . The aminophenyl group is also a common feature in many organic compounds and can participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group on the phenyl ring could potentially participate in a variety of reactions, including condensation reactions and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .科学的研究の応用

Antibacterial Activity

- A study by Khumar, Ezhilarasi, & Prabha (2018) explored the antibacterial properties of novel synthesized pyrazole derivatives derived from 4-morpholino acetophenone. These compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Synthesis and Molecular Structure

- Research by Aljohani et al. (2019) demonstrated an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholino derivatives, contributing to the field of organic synthesis.

Potential in Cancer Treatment

- Kashishian et al. (2003) identified a new class of protein kinase inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, which target DNA repair pathways and show promise in enhancing cancer therapies (Kashishian et al., 2003).

Solubility and Thermodynamic Properties

- Yang et al. (2016) studied the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents, providing valuable insights into its thermodynamic properties (Yang et al., 2016).

Synthesis Techniques

- The synthesis of various morpholin-4-yl compounds, such as 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, has been explored using microwave irradiation, highlighting advancements in synthetic chemistry (Zhang Lin-han, 2010).

Antioxidant Activity

- Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, identifying parameters influencing their antioxidant activities, contributing to medicinal chemistry research (Drapak et al., 2019).

Anti-inflammatory Properties

- Helal et al. (2015) synthesized thiophene derivatives including 1-(4-morpholinophenyl)ethanone and evaluated their anti-inflammatory activity, finding some compounds to exhibit significant effects (Helal et al., 2015).

Synthesis of Quinazoline-3-oxides

- Samandram et al. (2021) showcased the synthesis of quinazoline-3-oxides from 1-(2-aminophenyl)ethanone, illustrating a green chemistry approach using H2O2 oxidation (Samandram et al., 2021).

Synthesis and Antitumor Activity

- Isakhanyan et al. (2016) studied tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)3-(morpholin-4-yl)-2-phenylpropan-1-one for their antitumor activity, contributing to cancer research (Isakhanyan et al., 2016).

作用機序

Target of Action

Similar compounds have been studied for their potential as protein degrader building blocks .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the development of substituted 2-phenylimidazopyridines as anti-human african trypanosomiasis (hat) agents .

Biochemical Pathways

Related compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have shown antiproliferative activity against various human cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, many bacteria change their morphology from a normal cell to a filamentous shape when exposed to physical, chemical, and biological stresses in the environment . .

Safety and Hazards

特性

IUPAC Name |

2-(3-aminophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWORGBBDXWASDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441757 | |

| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone | |

CAS RN |

285984-41-0 | |

| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)